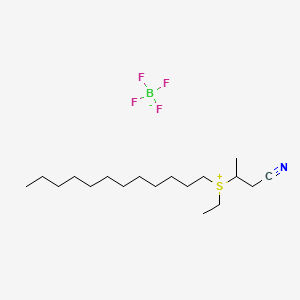
(1-Cyano-2-propanyl)(dodecyl)ethylsulfonium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Cyano-2-propanyl)(dodecyl)ethylsulfonium tetrafluoroborate is a chemical compound with the molecular formula C18H36BF4NS It is known for its unique structure, which includes a sulfonium ion paired with a tetrafluoroborate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization or chromatography to achieve the required purity levels for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Cyano-2-propanyl)(dodecyl)ethylsulfonium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonium compounds, depending on the specific reaction pathway and conditions employed .
Wissenschaftliche Forschungsanwendungen
(1-Cyano-2-propanyl)(dodecyl)ethylsulfonium tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides and other intermediates.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (1-Cyano-2-propanyl)(dodecyl)ethylsulfonium tetrafluoroborate involves its interaction with molecular targets through its sulfonium ion. The compound can form stable complexes with various substrates, facilitating chemical transformations. The tetrafluoroborate anion acts as a weakly coordinating counterion, stabilizing the sulfonium ion and enhancing its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Cyano-1-methylethyl)dodecylethylsulphonium tetrafluoroborate: Similar in structure but with slight variations in the alkyl chain.
2-Cyano-2-propyl dodecyl trithiocarbonate: Contains a trithiocarbonate group instead of a sulfonium ion.
Uniqueness
(1-Cyano-2-propanyl)(dodecyl)ethylsulfonium tetrafluoroborate is unique due to its specific combination of a cyano group, a sulfonium ion, and a tetrafluoroborate anion. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in synthesis and research .
Eigenschaften
CAS-Nummer |
72140-65-9 |
|---|---|
Molekularformel |
C18H36NS.BF4 C18H36BF4NS |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
1-cyanopropan-2-yl-dodecyl-ethylsulfanium;tetrafluoroborate |
InChI |
InChI=1S/C18H36NS.BF4/c1-4-6-7-8-9-10-11-12-13-14-17-20(5-2)18(3)15-16-19;2-1(3,4)5/h18H,4-15,17H2,1-3H3;/q+1;-1 |
InChI-Schlüssel |
QGIIBCRONKYRNS-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.CCCCCCCCCCCC[S+](CC)C(C)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


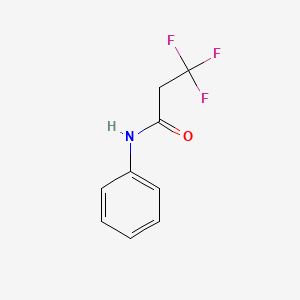

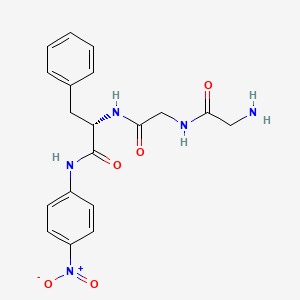
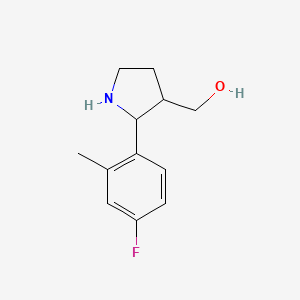
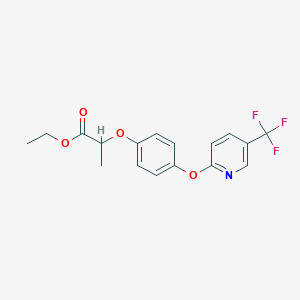
![(5As)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B13410097.png)
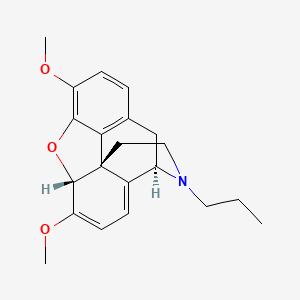
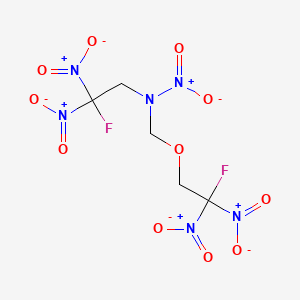
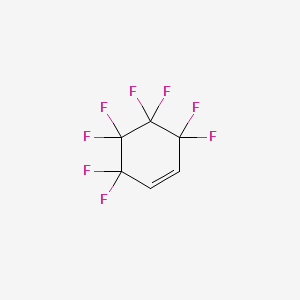


![{4-[(3,4,4-Trifluorobut-3-en-1-yl)oxy]phenyl}boronic acid](/img/structure/B13410120.png)
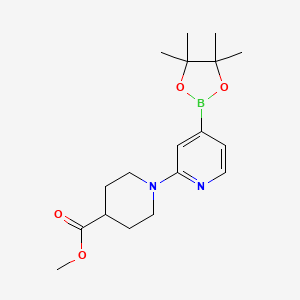
![[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfonyl]carbamate](/img/structure/B13410141.png)
